- Evaluation of safe mixed solvents in N-phenylbenzamide synthesis for alteration of hazardous dipolar aprotic solvents in amide drug syntheses, Tetrahedron, 2023, 131,

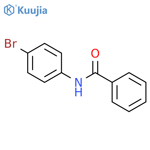

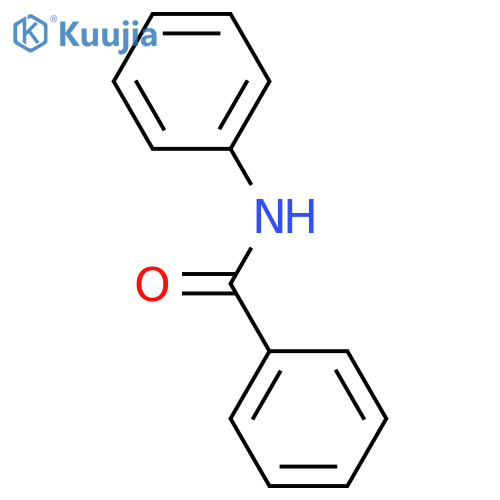

Cas no 93-98-1 (N-Phenylbenzamide)

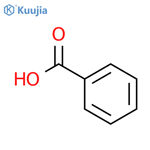

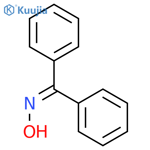

N-Phenylbenzamide structure

Nombre del producto:N-Phenylbenzamide

Número CAS:93-98-1

MF:C13H11NO

Megavatios:197.232543230057

MDL:MFCD00003069

CID:34724

PubChem ID:7168

N-Phenylbenzamide Propiedades químicas y físicas

Nombre e identificación

-

- N-Phenylbenzamide

- N-BENZOYLANILINE

- BENZANILIDE

- Benzamide, N-phenyl-

- Benzanilid

- Benzoic acid anilide

- Benzoylanilide

- Benzamide,N-phenyl

- N-benzoylphenylamine

- N-Phenyl-benzamide

- phenyl-N-benzamide

- Benzanilide (8CI)

- N-Phenylbenzamide (ACI)

- N-Phenylbenzenecarboxamide

- N-Phenylethylbenzamide

- NSC 3131

- PMSA 953

- N-Phenyl benzamide

- 93-98-1

- SCHEMBL31966

- E74233

- AKOS000492910

- SY020326

- AE-641/31373004

- SB75698

- HMS1542M14

- SR-01000630713-1

- CS-0181198

- EN300-15536

- BENZANILIDE [MI]

- Q421501

- NSC-3131

- N-Phenylbenzoic acid amide

- NSC3131

- aniline, N-benzoyl-

- Benzanilide, 98%

- DTXSID9059096

- AC-21003

- CCG-40583

- Z27782673

- SCHEMBL8861823

- Benzanilide (165 degrees C) Melting Point Standard

- CHEMBL115523

- PS-11216

- BDBM50162303

- n-benzoyl aniline

- HY-W115609

- BRD-K72443974-001-01-0

- STK036609

- AI3-01046

- AK1B12366O

- B0016

- F0808-0359

- EINECS 202-292-7

- TimTec1_003094

- Benzanilide, analytical standard

- DB-013672

- UNII-AK1B12366O

- MFCD00003069

- NS00001213

-

- MDL: MFCD00003069

- Renchi: 1S/C13H11NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15)

- Clave inchi: ZVSKZLHKADLHSD-UHFFFAOYSA-N

- Sonrisas: O=C(C1C=CC=CC=1)NC1C=CC=CC=1

- Brn: 1102980

Atributos calculados

- Calidad precisa: 197.08400

- Masa isotópica única: 197.084064

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 3

- Complejidad: 203

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: nothing

- Superficie del Polo topológico: 29.1

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: 2

Propiedades experimentales

- Color / forma: Powder

- Denso: 1,315 g/cm3

- Punto de fusión: 163.0 to 167.0 deg-C

- Punto de ebullición: 117 °C/10 mmHg(lit.)

- Punto de inflamación: 117°C/10mm

- índice de refracción: 1.6050 (estimate)

- Disolución: H2O: insoluble

- Coeficiente de distribución del agua: Insoluble

- PSA: 29.10000

- Logp: 3.01190

- Merck: 1061

- Disolución: 1g of product is dissolved in 7ml of boiling ethanol \60ml of cold ethanol. It is slightly soluble in ether, but insoluble in water

- FEMA: 2684

N-Phenylbenzamide Información de Seguridad

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 20/21/22-36/37/38

- Instrucciones de Seguridad: S22-S24/25

-

Señalización de mercancías peligrosas:

- TSCA:Yes

- Términos de riesgo:R20/21/22

N-Phenylbenzamide Datos Aduaneros

- Código HS:2924299090

- Datos Aduaneros:

China Customs Code:

2924299090Overview:

2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, packing

Summary:

2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Phenylbenzamide PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | N304051-1g |

N-Phenylbenzamide |

93-98-1 | 1g |

$ 80.00 | 2022-06-03 | ||

| Enamine | EN300-15536-0.1g |

N-phenylbenzamide |

93-98-1 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-15536-0.5g |

N-phenylbenzamide |

93-98-1 | 95.0% | 0.5g |

$19.0 | 2025-03-21 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11086-100g |

Benzanilide, 98+% |

93-98-1 | 98+% | 100g |

¥592.00 | 2023-02-27 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B830232-5g |

Benzanilide |

93-98-1 | 98% | 5g |

¥37.00 | 2022-01-10 | |

| Life Chemicals | F0808-0359-0.5g |

N-phenylbenzamide |

93-98-1 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| Life Chemicals | F0808-0359-1g |

N-phenylbenzamide |

93-98-1 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11086-500g |

Benzanilide, 98+% |

93-98-1 | 98+% | 500g |

¥2516.00 | 2023-02-27 | |

| eNovation Chemicals LLC | Y1290540-500g |

N-Phenylbenzamide |

93-98-1 | 98% | 500g |

$125 | 2024-06-07 | |

| Enamine | EN300-15536-1.0g |

N-phenylbenzamide |

93-98-1 | 95.0% | 1.0g |

$24.0 | 2025-03-21 |

N-Phenylbenzamide Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine , N-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino(morpholino)uronium he… Solvents: Tetrahydrofuran , Water ; 24 h, pH 10.8, 25 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: (SP-4-3)-[3′,4′-Bis(4,5-dihydro-4,4-dimethyl-2-oxazolyl-κN3)[1,1′-biphenyl]-4-ol… (solid-supported) Solvents: Acetonitrile ; rt → 120 °C; 6 h, 100 psi, 120 °C

Referencia

- Catalytic process for synthesizing ester compounds and amide compounds, United States, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0.5 h, 0 °C; 0 °C → rt; 2 h, rt

Referencia

- Substituted 2,4-diaminopyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, China, , ,

Métodos de producción 4

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: (SP-4-1)-(Acetonitrile)dichloro[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,3-dihydro… Solvents: 1,4-Dioxane ; 6 h, 3 atm, 100 °C

Referencia

- N-heterocyclic carbine palladium complex crystal and its synthesis method and application in preparing amide compound, China, , ,

Métodos de producción 6

Métodos de producción 7

Métodos de producción 8

Condiciones de reacción

1.1 Catalysts: Benzenesulfonic acid, 4-ethenyl-, sodium salt (1:1), polymer with diethenylbenze… (neutralized) Solvents: Benzonitrile ; 1 h, 130 °C

Referencia

- In situ functionalized sulfonic copolymer toward recyclable heterogeneous catalyst for efficient Beckmann rearrangement of cyclohexanone oxime, Applied Catalysis, 2016, 510, 125-133

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: Palladium (Merrifield resin-supported bisoxazoline complexes) , 3′,4′-Bis(4,5-dihydro-4,4-dimethyl-2-oxazolyl)[1,1′-biphenyl]-4-ol (palladium complexes, Merrifield resin-supported) Solvents: Acetonitrile ; 100 psi, rt → 120 °C; 6 h, 120 °C

Referencia

- A palladium-bisoxazoline supported catalyst for selective synthesis of aryl esters and aryl amides via carbonylative coupling reactions, RSC Advances, 2016, 6(82), 78826-78837

Métodos de producción 10

Condiciones de reacción

1.1 Catalysts: Water Solvents: Dimethylformamide ; 24 h, 120 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt

Referencia

- Formation of Amides from Imines via Cyanide-Mediated Metal-Free Aerobic Oxidation, Journal of Organic Chemistry, 2015, 80(24), 11993-11998

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium perchlorate , 4-Methyl-N,N-bis[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide Solvents: Dimethylformamide ; 25 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, 25 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, 25 °C

Referencia

- Electrochemical Reduction of α-Diketones and α-Diimines in the Presence of a Bielectrophilic Substrate: Synthesis of New Aza-Crown Compounds, Journal of the Electrochemical Society, 2017, 164(2),

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Tripotassium phosphate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: Dimethyl sulfoxide ; 24 h, 50 °C

1.2 Reagents: Ethyl acetate

1.2 Reagents: Ethyl acetate

Referencia

- Orthogonal Discrimination among Functional Groups in Ullmann-Type C-O and C-N Couplings, Journal of Organic Chemistry, 2016, 81(17), 7315-7325

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Lithium hydroxide , Oxygen Catalysts: Gold (mesoporous alumina-supported) Solvents: Water ; 14 h, rt

Referencia

- Efficient synthesis of amides and esters from alcohols under aerobic ambient conditions catalyzed by a Au/mesoporous Al2O3 nanocatalyst, ChemSusChem, 2015, 8(11), 1916-1925

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 - 6 h, rt

Referencia

- Innovative Strategy toward Mutant CFTR Rescue in Cystic Fibrosis: Design and Synthesis of Thiadiazole Inhibitors of the E3 Ligase RNF5, Journal of Medicinal Chemistry, 2023, 66(14), 9797-9822

Métodos de producción 15

Métodos de producción 16

Condiciones de reacción

1.1 Catalysts: Acetic anhydride

Referencia

- Acetic Anhydride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-8

Métodos de producción 17

Métodos de producción 18

Métodos de producción 19

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: Triethylamine , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 2211997-02-1 (silica supported; reaction product with Pd2(dba)3·CHCl3) Solvents: Dimethylformamide , Toluene ; 3 h, 30 bar, 100 °C

Referencia

- Double carbonylation of iodoarenes in the presence of reusable palladium catalysts immobilised on supported phosphonium ionic liquid phases, Molecular Catalysis, 2018, 445, 195-205

N-Phenylbenzamide Raw materials

- N,N''-[(1E,2E)-1,2-diphenylethane-1,2-diylidene]dianiline

- Methyl benzoate

- Iodobenzene

- Benzoic acid

- Benzophenone oxime

- N-(4-Bromophenyl)benzamide

- Benzamide

- Benzeneacetonitrile, a-(phenylimino)-

- Benzoic anhydride

- Benzoyl chloride

- Pentafluorophenyl Benzoate

N-Phenylbenzamide Preparation Products

N-Phenylbenzamide Literatura relevante

-

Piyush Panini,Deepak Chopra New J. Chem. 2015 39 8720

-

Deepak Chopra,T. N. Guru Row CrystEngComm 2008 10 54

-

3. Synthesis and antioxidant activities of N-thiophenyl ebselenamines: a 77Se{1H} NMR mechanistic studyManish Kumar,Vijay P. Singh New J. Chem. 2022 46 12010

-

Piyush Panini,Deepak Chopra New J. Chem. 2015 39 8720

-

Yundong Wu,Lei Guo,Yuxuan Liu,Jiannan Xiang,Jun Jiang RSC Adv. 2021 11 15290

93-98-1 (N-Phenylbenzamide) Productos relacionados

- 367-21-5(3-Chloro-4-fluoroaniline)

- 87-17-2(Salicylanilide)

- 88-05-1(2,4,6-Trimethylaniline (Mesidine), ND25=1,4959)

- 92-31-9(Toluidine Blue Indicator Solution)

- 101-21-3(Chlorpropham)

- 99-88-7(4-Isopropylaniline)

- 367-34-0(2,4,5-Trifluoroaniline)

- 99-97-8(4-Dimethylamino Toluene)

- 85-73-4(Phthalylsulfathiazole)

- 103-32-2(N-Benzylaniline)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:93-98-1)N-Phenylbenzamide

Pureza:99%

Cantidad:1kg

Precio ($):218.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-98-1)BENZANILIDE

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe